![molecular formula C22H21N5O2 B5624936 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5624936.png)
3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors, a process that can yield a variety of substituted compounds, including those with triazole rings (Alagarsamy & Pathak, 2007). Another approach utilizes condensation reactions under solvent-free conditions, providing an environmentally benign method to synthesize tetraheterocyclic benzimidazoquinazolinones and triazoloquinazolinones (Shaabani et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which confirms the geometry predicted by density functional theory (DFT) calculations. Studies on compounds similar to 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one reveal complex interactions and confirm their structural integrity through detailed spectroscopic and computational analysis (Wu et al., 2022).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential utility in further synthetic modifications. For instance, electrophilic substitution reactions at the sulfur atom of similar thioamide compounds have been explored, demonstrating the compounds' versatility in forming S-substituted derivatives under different conditions (Fathalla et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application. While the specific physical properties of 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one are not detailed in the literature, related compounds exhibit characteristics that suggest a solid state at room temperature, moderate solubility in organic solvents, and stability under standard storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, are influenced by the quinazolinone and triazole cores and the substituents attached to them. These compounds often exhibit nucleophilic and electrophilic centers, allowing for diverse chemical reactions. The presence of the triazole ring imparts unique electronic characteristics, affecting the compound's reactivity towards different reagents (Mousavi et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[2-benzyl-5-(oxolan-3-yl)-1,2,4-triazol-3-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-22-18-8-4-5-9-19(18)23-15-26(22)13-20-24-21(17-10-11-29-14-17)25-27(20)12-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVSAVNAGQEPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN(C(=N2)CN3C=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one |
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